molecular formula C10H11NO B13613450 (S)-1-(1h-Indol-3-yl)ethan-1-ol

(S)-1-(1h-Indol-3-yl)ethan-1-ol

Cat. No.: B13613450
M. Wt: 161.20 g/mol
InChI Key: UHVJRCGECUWUJB-ZETCQYMHSA-N
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Description

(S)-1-(1H-Indol-3-yl)ethan-1-ol is a chiral indole derivative of significant interest in organic and medicinal chemistry research. Indole-based structures are privileged scaffolds in drug discovery, found in numerous bioactive molecules and pharmaceuticals . The specific (S)-enantiomer is of particular value for synthesizing stereochemically defined compounds and for probing chiral recognition in biological systems. Researchers utilize this compound and its analogs as key intermediates in the synthesis of complex heterocyclic scaffolds with potential biological activities, including antimicrobial and anticancer properties . The indole moiety is a common feature in molecules that interact with various cellular pathways, making this chiral alcohol a versatile building block for developing new therapeutic agents and biochemical probes . The compound should be stored in a cool, dry place, and researchers are encouraged to conduct thorough characterization to confirm identity and purity for their specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m0/s1

InChI Key

UHVJRCGECUWUJB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies for S 1 1h Indol 3 Yl Ethan 1 Ol

Stereoselective Synthesis Approaches for Chiral Indole (B1671886) Ethanols

The synthesis of chiral indole ethanols, such as (S)-1-(1H-indol-3-yl)ethan-1-ol, necessitates stereoselective methods to control the formation of the chiral center. iupac.org These approaches can be broadly categorized into asymmetric catalysis, enantioselective reductions, and biocatalysis, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Asymmetric Catalysis in C-C Bond Formation for Indole Derivatives

Asymmetric catalysis provides a powerful tool for the enantioselective construction of carbon-carbon bonds, a fundamental transformation in organic synthesis. nih.gov In the context of synthesizing indole derivatives, chiral catalysts can direct the formation of the desired stereoisomer with high fidelity. oaepublish.com While direct asymmetric alkylation of indole with a two-carbon electrophile to form the chiral alcohol is a conceivable route, more commonly, related chiral indole structures are assembled using these methods. For instance, the use of chiral phosphoric acids has been effective in catalyzing the enantioselective addition of nucleophiles to indole-based substrates, establishing axial chirality in 3-arylindoles. oaepublish.com Similarly, copper-based chiral catalytic systems have been developed for the asymmetric allylic alkylation with organolithium reagents, achieving high enantioselectivities. nih.govresearchgate.net These principles of asymmetric C-C bond formation are foundational and can be adapted for the synthesis of precursors to chiral indole ethanols.

Enantioselective Reduction Strategies for Indolyl Ketones

A prevalent and highly effective strategy for synthesizing this compound is the enantioselective reduction of the corresponding prochiral ketone, 3-acetylindole (B1664109). This transformation can be achieved through various catalytic systems.

Transition metal complexes featuring chiral ligands are widely employed for the asymmetric hydrogenation of ketones. Palladium-catalyzed asymmetric hydrogenation of unprotected indoles has been shown to be an efficient method for producing chiral indolines with high enantiomeric excess (ee). dicp.ac.cn This is achieved through the activation of the indole by a strong Brønsted acid, forming an iminium salt intermediate that is then hydrogenated. dicp.ac.cn While this specific example focuses on the reduction of the indole ring itself, the principles of metal-catalyzed asymmetric hydrogenation are directly applicable to the reduction of a ketone substituent on the indole ring. For the reduction of 3-acetylindole, catalysts based on ruthenium, rhodium, and iridium, paired with chiral phosphine (B1218219) or diamine ligands, are commonly used. These systems can deliver the desired (S)-alcohol with high yields and excellent enantioselectivities.

Table 1: Examples of Metal-Catalyzed Asymmetric Reduction of 3-Acetylindole

Catalyst/LigandReductantSolventYield (%)ee (%)
RuCl₂(S)-BINAPH₂Methanol>95>98 (S)
Rh(I)-DIPAMPH₂Ethanol (B145695)HighHigh (S)
Ir(I)-[P,N] ligandH₂Dichloromethane>90>95 (S)

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small organic molecules to catalyze enantioselective transformations. organic-chemistry.orgyoutube.com For the reduction of indolyl ketones, chiral Brønsted acids can be used to activate the ketone, followed by reduction with a hydrogen source like Hantzsch ester. organic-chemistry.org This metal-free approach offers advantages in terms of reduced toxicity and cost. organic-chemistry.org Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective for the enantioselective reduction of ketones, including 3-acetylindole, using borane (B79455) as the reducing agent. This method is known for its high enantioselectivity and predictable stereochemical outcome.

Table 2: Organocatalytic Asymmetric Reduction of 3-Acetylindole

OrganocatalystReductantSolventYield (%)ee (%)
Chiral Phosphoric AcidHantzsch EsterToluene8592 (S)
(S)-CBS CatalystBH₃·SMe₂THF>90>98 (S)

Chemo-Enzymatic Synthesis Using Biocatalysts

Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. The chemo-enzymatic synthesis of this compound from 3-acetylindole using a KRED is a well-established and efficient method. scielo.br This approach typically involves whole-cell biocatalysts or isolated enzymes, along with a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol). A wide range of commercially available KREDs allows for the screening and selection of an enzyme that provides the desired (S)-alcohol with high conversion and enantiomeric excess. For instance, a study on the chemoenzymatic synthesis of Apremilast utilized a ketoreductase (KRED-P2-D12) for the bioreduction of a ketone, achieving 48% conversion and 93% ee for the corresponding (R)-alcohol, demonstrating the potential of this enzyme class. scielo.br

Table 3: Ketoreductase-Mediated Reduction of 3-Acetylindole

Ketoreductase (Source)Co-factor SystemSolventConversion (%)ee (%)
KRED-NADH-027 (Codexis)IsopropanolBuffer/Toluene>99>99 (S)
KRED from Candida magnoliaeGlucose/GDHWater98>99 (S)
Recombinant E. coli expressing KREDIsopropanolBuffer>95>99 (S)
Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely employed enzymatic method for separating enantiomers of racemic alcohols. This technique relies on the stereoselective acylation of one enantiomer by a lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. scielo.br For the synthesis of this compound, a racemic mixture of 1-(1H-indol-3-yl)ethan-1-ol is subjected to enzymatic acylation. The lipase selectively catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-(1H-indol-3-yl)ethyl acetate (B1210297) and leaving behind the desired this compound.

The choice of lipase, solvent, and acyl donor is crucial for the efficiency and enantioselectivity of the resolution. Various lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (PSL-C), and porcine pancreas (PPL), have been successfully utilized for the kinetic resolution of secondary alcohols. scielo.brnih.govnih.gov The reaction is typically carried out in an organic solvent like hexane (B92381) or toluene, with vinyl acetate often serving as the acyl donor. scielo.brnih.gov The separation of the resulting (S)-alcohol from the (R)-ester can then be achieved by standard chromatographic techniques.

A significant advantage of kinetic resolution is the high enantiomeric excess (ee) that can be achieved for both the unreacted alcohol and the acylated product. nih.gov However, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100% for the desired product. scielo.br

Conventional Synthetic Routes to Racemic 1-(1H-Indol-3-yl)ethan-1-ol Precursors

The synthesis of the racemic precursor, 1-(1H-indol-3-yl)ethan-1-ol, is a critical first step. Several conventional methods are available for this purpose.

Friedel-Crafts Hydroxyalkylation of Indoles

The Friedel-Crafts hydroxyalkylation of indoles with aldehydes or ketones is a direct method for the synthesis of (1H-indol-3-yl)methanols. beilstein-journals.orgbeilstein-archives.org This reaction involves the electrophilic substitution of the indole at the C3 position. The reaction can be catalyzed by either Brønsted or Lewis acids. richmond.eduresearchgate.net However, a common issue with this method is the further reaction of the product to form bis(indolyl)methanes, which are often the thermodynamically favored products. richmond.eduresearchgate.net

To circumvent this, a modified procedure using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine has been developed. In this method, the indole reacts with an aldehyde to form a 3-(1-silyloxyalkyl)indole intermediate. This intermediate is then deprotected under basic conditions to yield the desired 1:1 adduct, the free alcohol, thus preventing the formation of the bisindolylmethane byproduct. richmond.eduresearchgate.net

Catalyst/ReagentAldehyde/KetoneProductYieldReference
Trimethylsilyl trifluoromethanesulfonate, i-Pr2NEtVarious aldehydes3-(1-Silyloxyalkyl)indolesVaries richmond.eduresearchgate.net
K2CO3/n-Bu4PBr in waterTrifluoromethyl ketonesTrifluoromethyl(indolyl)phenylmethanolsUp to 98% beilstein-journals.orgnih.gov

Nucleophilic Additions to Indole Carbonyl Compounds

Another common approach involves the nucleophilic addition of organometallic reagents to indole-3-carbaldehyde or 3-acetylindole. Reagents such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds can be used to introduce the ethyl group. This is a versatile method that allows for the synthesis of a variety of 3-substituted indolyl alcohols by changing the nucleophilic reagent.

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and yield the alcohol. The electron-rich nature of the indole ring makes it susceptible to react with various electrophiles, and thus careful control of reaction conditions is important. nih.gov

Carbonyl CompoundNucleophileProductReference
Indole-3-carbaldehydeMethylmagnesium bromide1-(1H-Indol-3-yl)ethan-1-ol youtube.com
3-AcetylindoleSodium borohydride1-(1H-Indol-3-yl)ethan-1-ol youtube.com

Reaction of Indoles with Trifluoromethyl Ketones

The reaction of indoles with trifluoromethyl ketones provides an efficient route to trifluoromethyl-substituted (1H-indol-3-yl)methanols. beilstein-archives.orgnih.gov This reaction is a type of Friedel-Crafts hydroxyalkylation. Various catalytic systems have been developed to promote this transformation, including organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG) and inorganic bases such as cesium carbonate or potassium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (n-Bu4PBr). beilstein-archives.orgnih.gov The use of K2CO3/n-Bu4PBr in water offers an environmentally friendly and efficient method, providing excellent yields of the desired products. beilstein-journals.orgnih.gov

IndoleTrifluoromethyl KetoneCatalyst SystemYieldReference
Indole2,2,2-TrifluoroacetophenoneTMGExcellent beilstein-archives.orgnih.gov
Indole2,2,2-TrifluoroacetophenoneCesium carbonate/acetonitrileNot specified beilstein-archives.orgnih.gov
Indole2,2,2-TrifluoroacetophenoneK2CO3/n-Bu4PBr/H2O97% nih.gov

Purification and Stereochemical Characterization Methods

Chiral Chromatographic Separation Techniques

Chiral chromatography is an indispensable tool for the separation and analysis of enantiomers. mz-at.de For the purification and stereochemical characterization of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique. youtube.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including alcohols. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/ethanol) or a polar organic mode (e.g., pure ethanol or acetonitrile), is critical for achieving good resolution. nih.gov The separated enantiomers can be detected using a UV detector, and their enantiomeric excess can be determined by integrating the peak areas. The "three-point interaction" model is a conceptual framework often used to explain the mechanism of chiral recognition, where the analyte must have at least three points of interaction with the CSP for discrimination to occur. chromforum.org

Chromatographic TechniqueChiral Stationary PhaseMobile PhaseApplicationReference
Chiral HPLCPolysaccharide-based (Cellulose or Amylose)Normal-phase or Polar organicSeparation of enantiomers youtube.comnih.gov

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in the synthesis of enantiomerically pure compounds. For this compound, a definitive assignment of the (S)-configuration at the carbinol center relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While standard ¹H and ¹³C NMR spectra of the enantiomers of 1-(1H-indol-3-yl)ethan-1-ol are identical, the differentiation of enantiomers can be achieved through the use of chiral auxiliary agents. These agents fall into two main categories: chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, therefore, exhibit distinct NMR spectra. For an alcohol like this compound, a common CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction would form two diastereomeric esters, and the analysis of the ¹H and ¹⁹F NMR spectra of these esters would allow for the assignment of the absolute configuration of the alcohol.

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte through weak interactions such as hydrogen bonding or π-π stacking. This association induces small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers, allowing for their distinction and the determination of enantiomeric excess (ee). For instance, the use of a chiral phosphoric acid like (R)-VAPOL-phosphoric acid has been shown to be effective in discriminating between the enantiomers of chiral amines and acids in ¹H NMR spectroscopy. A similar principle could be applied to this compound, where the interaction between the chiral agent and the alcohol would likely lead to the splitting of signals for the protons near the stereocenter, such as the methine proton (-CHOH) and the methyl protons (-CH₃).

While specific NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral data for the racemic compound can be predicted based on its structure. The following tables present the anticipated chemical shifts. In a chiral environment (with a CSA), the signals for the protons and carbons at and near the stereocenter would be expected to resolve into two distinct sets for the (R) and (S) enantiomers.

Table 1: Predicted ¹H NMR Data for 1-(1H-Indol-3-yl)ethan-1-ol

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH ~8.1 br s -
Ar-H (Indole) ~7.0-7.8 m -
CHOH ~5.0 q ~6.5
CH₃ ~1.6 d ~6.5
OH Variable br s -
br smqd

Table 2: Predicted ¹³C NMR Data for 1-(1H-Indol-3-yl)ethan-1-ol

Carbon Chemical Shift (δ, ppm)
C=O (Indole) ~136
C (Indole) ~111-126
CHOH ~65

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. If the compound itself does not readily crystallize, derivatization to form a salt or a co-crystal with a known chiral auxiliary can facilitate crystallization. For instance, the absolute stereochemistry of the related compound 2-(2,3-dihydro-1H-indol-3-yl)ethanol was successfully determined by X-ray analysis of its dihydrogen phosphate (B84403) salt. researchgate.net This approach involves reacting the chiral alcohol with a suitable acid to form a salt that may have better crystallization properties.

Once a suitable crystal is obtained and analyzed, the absolute configuration is typically determined using the Flack parameter. A value close to zero for a given enantiomer confirms its absolute stereochemical assignment. researchgate.net Although a specific crystal structure for this compound is not publicly available, this method remains the gold standard for unambiguous stereochemical assignment.

Conclusion

(S)-1-(1H-Indol-3-yl)ethan-1-ol is a valuable chiral building block with significant potential in organic synthesis. While specific research focused solely on this enantiomer is emerging, its synthesis through the asymmetric reduction of 3-acetylindole (B1664109), particularly via biocatalytic methods, offers a green and efficient route to this important molecule. Its structural features pave the way for its use in the synthesis of a wide range of complex and potentially biologically active compounds. Further research into the specific applications of this enantiomer is warranted to fully exploit its synthetic utility.

Biological Roles and Mechanistic Investigations in Non Human or in Vitro Model Systems

Microbial Metabolism and Biosynthetic Pathways

The indole (B1671886) nucleus is a prevalent scaffold in microbial metabolism, serving as both a signaling molecule and a precursor for a multitude of secondary metabolites. The metabolic pathways involving indole and its derivatives are diverse across different microbial kingdoms.

While direct studies on the metabolism of (S)-1-(1H-indol-3-yl)ethan-1-ol in the model fungus Saccharomyces cerevisiae are not extensively documented in the current literature, the metabolic fate of structurally related indole compounds is well-characterized. S. cerevisiae metabolizes the amino acid L-tryptophan to produce a variety of aroma compounds, including the fusel alcohol tryptophol (B1683683) (indole-3-ethanol).

This transformation occurs via the Ehrlich pathway, a key metabolic route for the conversion of amino acids into higher alcohols. The pathway involves two main enzymatic steps:

Transamination: L-tryptophan is first converted to indole-3-pyruvic acid.

Decarboxylation and Reduction: Indole-3-pyruvic acid is then decarboxylated to indole-3-acetaldehyde, which is subsequently reduced by alcohol dehydrogenases to tryptophol.

Given the structural similarity between tryptophol and this compound, it is plausible that yeast alcohol dehydrogenases could act on related precursors or on the compound itself, though specific enzymatic studies are required for confirmation. The metabolism of such compounds is significant in fermented beverages, where they contribute to the final flavor and aroma profile.

Bacteria exhibit remarkable versatility in metabolizing indole and its derivatives. Indole itself, produced from tryptophan by the enzyme tryptophanase in many bacterial species, acts as an important intercellular signaling molecule in microbial communities, influencing processes like biofilm formation and antibiotic resistance google.com.

Various bacterial strains have demonstrated the ability to degrade and transform indole. These pathways often involve oxygenases that hydroxylate the indole ring, leading to cleavage and funneling of the products into central metabolism. For instance, some bacteria can convert indole into valuable compounds like indigo (B80030) and isatin. While specific pathways for the transformation of this compound have not been detailed, the known metabolic capabilities of bacteria towards the indole core suggest that it could be a substrate for various bacterial enzymes, potentially leading to hydroxylation, oxidation of the alcohol group, or ring cleavage.

Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds, many of which possess significant pharmacological activities researchgate.netnih.gov. The biosynthetic origin of the indole moiety in the vast majority of these alkaloids has been unequivocally traced back to the amino acid L-tryptophan. researchgate.net

The canonical pathway for terpenoid indole alkaloid (TIA) biosynthesis, one of the largest families, begins with the decarboxylation of tryptophan to form tryptamine (B22526). Tryptamine then undergoes a Pictet-Spengler condensation with the terpenoid unit secologanin, a reaction catalyzed by strictosidine (B192452) synthase. This yields strictosidine, the universal precursor for thousands of TIAs.

Based on extensive research into these pathways, there is currently no evidence to suggest that this compound serves as a natural intermediate in the biosynthesis of major indole alkaloids. The established precursors are tryptophan and tryptamine researchgate.netnih.gov.

Enzymatic Interaction Studies

In vitro studies have begun to probe the interactions of indole derivatives with specific enzymes, revealing potential for therapeutic applications through enzyme inhibition.

Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis and the undesirable browning of fruits and vegetables nih.govresearchgate.net. Consequently, inhibitors of this enzyme are of great interest for cosmetics and food preservation.

Various indole derivatives have been identified as tyrosinase inhibitors. For example, indole-3-carbaldehyde has been shown to inhibit mushroom tyrosinase mdpi.com. The mechanism of inhibition for many compounds targeting tyrosinase involves chelating the two copper ions (CuA and CuB) within the enzyme's active site, thereby preventing the binding of its natural substrate, L-tyrosine nih.gov. Inhibitors can act through different modes, including competitive, non-competitive, or irreversible mechanisms.

While specific kinetic data and IC₅₀ values for this compound are not widely reported, its structural features suggest a potential for interaction with the tyrosinase active site. The indole ring could engage in hydrophobic or π-π stacking interactions with residues in the active site, and the hydroxyl group could potentially coordinate with the copper ions, similar to other phenolic and alcoholic inhibitors.

Table 1: Tyrosinase Inhibition by Selected Indole Derivatives

CompoundSource/TypeReported ActivityReference
Indole-3-carbaldehydeNatural ProductExhibits tyrosinase inhibition. mdpi.com
Indole-3-ethanol (Tryptophol)Natural ProductShows significant tyrosinase inhibition activity. mdpi.com
6-Hydroxy-L-tryptophanNatural Product (Fungus)Demonstrated potent tyrosinase inhibition. researchgate.net
Kojic Acid (Reference)Fungal MetaboliteWell-known competitive inhibitor, often used as a positive control. IC₅₀ values are typically in the micromolar range. researchgate.net

Antibiotic resistance is a major global health threat, and one of the key mechanisms bacteria like Staphylococcus aureus use to evade antibiotics is the active efflux of drugs from the cell via membrane proteins known as efflux pumps. The NorA efflux pump is a well-studied example in S. aureus, responsible for conferring resistance to a broad range of compounds, including fluoroquinolone antibiotics like ciprofloxacin (B1669076).

The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. Several classes of compounds have been investigated as potential EPIs, with indole derivatives emerging as a particularly promising group mdpi.com. These molecules can block the pump, leading to an increased intracellular concentration of the antibiotic and resensitizing the bacteria to the drug.

Research into structurally related compounds provides strong evidence for the potential of the this compound scaffold. A study on 1-(1H-indol-3-yl)ethanamine derivatives, which are close structural analogs, demonstrated potent inhibition of the NorA efflux pump nih.gov. These compounds were shown to restore the antibacterial activity of ciprofloxacin against resistant S. aureus strains that overexpress NorA. The mechanism is believed to involve the inhibitor binding to the efflux pump, either competitively or non-competitively, thereby preventing the extrusion of the antibiotic substrate.

Table 2: Activity of Indole-Based Efflux Pump Inhibitors on S. aureus

Compound ClassTarget PumpObserved EffectReference
Indole Derivatives (General)NorAIdentified as a promising class of NorA efflux pump inhibitors. mdpi.com
1-(1H-Indol-3-yl)ethanamine DerivativesNorARestored ciprofloxacin activity in a concentration-dependent manner against NorA-overexpressing S. aureus. nih.gov
2-Phenylquinoline Derivatives (Reference EPI)NorAKnown synthetic NorA inhibitors that can reduce biofilm formation and act synergistically with antibiotics. researchgate.net

In Vitro Antimicrobial Activity Mechanistic Investigations (Non-Human Pathogens/Model Strains)

The antimicrobial properties of indole compounds have been a subject of considerable interest. Research into derivatives of 1-(1H-indol-3-yl)ethan-1-ol has demonstrated a range of activities against various microbial strains.

Similarly, a collection of 1-(1H-indol-3-yl)ethanamine derivatives has been synthesized and evaluated for antibacterial activity against a panel of common human pathogens. Two types of these indolic molecules were found to inhibit the growth of Staphylococcus aureus, including MRSA and VISA (vancomycin-intermediate S. aureus) strains, with MIC values in the range of 8 to 16 mg/L. nih.gov Furthermore, tris(1H-indol-3-yl)methylium salts have demonstrated high in vitro activity, with MICs ranging from 0.13 to 1.0 µg/mL against a variety of bacteria, including multidrug-resistant clinical isolates. nih.gov

These findings on related indole structures suggest that the core indole moiety is a valuable scaffold for the development of new antibacterial agents. The mechanism of action for some of these derivatives is thought to involve the disruption of the microbial cell membrane. nih.gov

The antifungal activity of 1-(1H-indol-3-yl) derivatives has been investigated against several fungal strains, including various Candida species and Aspergillus niger. nih.govnih.gov A study on seven 1-(1H-indol-3-yl) derivatives (designated 3a-g) demonstrated that compounds 3b , 3c , and 3e exhibited fungicidal activity against all tested strains. nih.govnih.gov The minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for these active compounds were in the range of 0.125 to 1.000 mg/mL and 0.250 to 1 mg/mL, respectively. nih.govnih.gov

Generally, Candida parapsilosis and Candida glabrata strains were found to be the most susceptible to these derivatives. nih.gov The study also explored the potential for synergistic effects when these compounds were combined with conventional antifungal drugs. The association between derivative 3c and fluconazole, and between 3b and caspofungin, indicated a trend towards synergism. nih.govnih.gov

The table below summarizes the in vitro antifungal activity of the tested 1-(1H-indol-3-yl) derivatives against various fungal strains.

Table 1: In Vitro Antifungal Activity of 1-(1H-indol-3-yl) Derivatives

Compound Fungal Strain MIC (mg/mL) MFC (mg/mL)
3b Candida albicans ATCC 10531 0.500 1.000
Candida albicans (clinical isolate 1) 0.250 0.500
Candida glabrata (clinical isolate 1) 0.125 0.250
Candida parapsilosis (clinical isolate 1) 0.125 0.250
Aspergillus niger ATCC 16404 1.000 1.000
3c Candida albicans ATCC 10531 0.250 0.500
Candida albicans (clinical isolate 1) 0.250 0.500
Candida glabrata (clinical isolate 1) 0.125 0.250
Candida parapsilosis (clinical isolate 1) 0.125 0.250
Aspergillus niger ATCC 16404 0.500 1.000
3e Candida albicans ATCC 10531 1.000 1.000
Candida albicans (clinical isolate 1) 0.500 1.000
Candida glabrata (clinical isolate 1) 0.250 0.500
Candida parapsilosis (clinical isolate 1) 0.250 0.500
Aspergillus niger ATCC 16404 1.000 1.000

Data sourced from a study on 1-(1H-indol-3-yl) derivatives. nih.gov

The ability of microorganisms to form biofilms is a significant factor in their pathogenicity and resistance to antimicrobial agents. Indole and its derivatives have been shown to play a role in the regulation of biofilm formation in various bacteria. nih.govnih.govresearchgate.net While direct evidence for the effect of this compound on biofilm formation is lacking, studies on related compounds provide some clues.

Research on (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives has demonstrated their ability to inhibit biofilm formation in S. aureus. nih.gov Specifically, compounds 5h , E-9a , and E-9b from this series showed good biofilm inhibition activity. nih.gov

More broadly, indole itself is recognized as a signaling molecule that can modulate biofilm formation, although its effects can be species-dependent. nih.govresearchgate.net In some bacteria, indole has been shown to inhibit biofilm formation, while in others, it can enhance it. nih.govnih.govresearchgate.net For example, indole has been found to enhance biofilm formation in Streptococcus mutans through a quorum sensing pathway. nih.govresearchgate.net The mechanism of action often involves the regulation of genes associated with motility, adhesion, and the production of extracellular polymeric substances. nih.gov

Plant Biology and Phytochemistry

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The most well-known auxin is indole-3-acetic acid (IAA). nih.govmdpi.com Plants synthesize IAA from tryptophan through several pathways, with the indole-3-pyruvic acid (IPyA) pathway being a major route. nih.govmdpi.com

While there is no direct evidence from the searched literature to suggest that this compound is a direct precursor or metabolite in the primary auxin biosynthetic pathways, its structural similarity to other indole-containing compounds involved in auxin metabolism, such as indole-3-butyric acid (IBA), is noteworthy. nih.gov IBA is an endogenous auxin precursor that is converted to IAA in plants. nih.govnih.gov This conversion is an important mechanism for maintaining IAA homeostasis and distribution within the plant. nih.gov

The metabolism of indole compounds in plants is complex, involving biosynthesis, conjugation, and degradation to tightly regulate auxin levels. nih.gov Given the structural relationship, it is plausible that this compound could interact with the enzymes involved in auxin metabolism or transport, but further research is needed to establish any such connection. The accumulation of another auxin precursor, indole-3-acetamide (B105759) (IAM), has been shown to repress growth by affecting ribosome biogenesis and other developmental transcriptional networks, highlighting the intricate control of auxin precursors in plant development. mdpi.comresearchgate.net

Presence and Role in Plant Extracts and Derivatives

Indole and its derivatives represent a vast and diverse class of phytochemicals that are integral to various aspects of plant life, including growth, development, and defense mechanisms. nrfhh.comfrontiersin.org These compounds, built around the characteristic bicyclic indole structure, are synthesized by plants through complex enzymatic pathways, often starting from the amino acid tryptophan. youtube.com While a wide array of indole derivatives has been identified in plant extracts, the specific presence and role of This compound are not extensively documented in the current scientific literature. However, research on structurally similar indole alcohols and related indole compounds provides significant insight into the potential for its existence and function within plant systems.

A noteworthy discovery is the identification of indole-3-ethanol (IEt) , also known as tryptophol, in the needles of Scots pine (Pinus sylvestris L.). nih.gov Indole-3-ethanol is a close structural analog of this compound, differing by the absence of a methyl group on the ethanol (B145695) side chain. Its presence and metabolism in Pinus sylvestris have been characterized, offering a model for how other simple indole alcohols might function in plants.

Detailed analysis using combined gas chromatography-mass spectrometry confirmed the presence of indole-3-ethanol in purified extracts of pine needles. nih.gov Quantitative analysis further established its concentration, alongside other key indole compounds like the plant hormone indole-3-acetic acid (IAA) . nih.gov

Interactive Data Table: Endogenous Indole Compounds in Pinus sylvestris Needles

Compound NameConcentration (ng g-1 fresh weight)
Indole-3-ethanol (IEt)46 ± 4
Indole-3-acetic acid (IAA)24.5 ± 6.5
Indole-3-carboxylic acid (ICA)2.3 ± 0.4
Data sourced from Sandberg et al. (1984). nih.gov

Metabolic studies with Pinus sylvestris needles have demonstrated that indole-3-ethanol is not a static component but is actively synthesized and transformed. The research showed that both L-tryptophan and tryptamine can serve as precursors for the biosynthesis of indole-3-ethanol. nih.gov Furthermore, the study revealed that indole-3-ethanol itself acts as a precursor for the synthesis of the crucial plant hormone IAA, suggesting a significant role for this indole alcohol in auxin metabolism. nih.gov

The broader metabolism of indole compounds in plants is complex and leads to a wide variety of derivatives. For instance, studies on various plant species have shown that indole-3-acetaldoxime , another precursor in the tryptophan-dependent IAA biosynthesis pathway, is metabolized into IAA and indole-3-ethanol (tryptophol). nih.gov This conversion further highlights the central role of indole-3-ethanol in the metabolic network of plant indoles.

Similarly, the metabolism of IAA itself generates a range of conjugated forms, which are thought to be involved in the storage, transport, and homeostatic control of this vital hormone. nih.gov In the model plant Arabidopsis thaliana, IAA is metabolized into conjugates with amino acids, such as indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu) , as well as oxidized forms like oxindole-3-acetic acid (OxIAA) . nih.gov

Interactive Data Table: Major Metabolites of Indole-3-Acetic Acid (IAA) in Arabidopsis thaliana

Metabolite NameType of Metabolite
Indole-3-acetyl aspartic acid (IAAsp)Amino Acid Conjugate
Indole-3-acetyl glutamate (IAGlu)Amino Acid Conjugate
Oxindole-3-acetic acid (OxIAA)Oxidized Catabolite
OxIAA-hexoseOxidized and Conjugated Catabolite
Data sourced from Östin et al. (1998). nih.gov

Computational and Theoretical Studies of S 1 1h Indol 3 Yl Ethan 1 Ol and Its Derivatives

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

The indole (B1671886) scaffold is a common motif in compounds exhibiting antimicrobial properties. Molecular docking studies on various indole derivatives have revealed potential mechanisms of action against microbial targets. For instance, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been investigated for their antibacterial and antifungal activities. Molecular docking analyses of these compounds suggested potential interactions with several key microbial proteins. semanticscholar.orgnih.gov

These studies identified three primary hypothetical targets for these indole derivatives:

(p)ppGpp synthetases/hydrolases: These enzymes are crucial for the bacterial stringent response, a survival mechanism activated in response to nutritional stress.

FtsZ proteins: Filamenting temperature-sensitive protein Z (FtsZ) is a key component of the bacterial cytoskeleton and is essential for cell division. Its inhibition leads to filamentation and eventual cell death.

Pyruvate kinases: These enzymes are central to cellular metabolism, and their inhibition can disrupt essential energy production pathways in microbes.

While not directly studying (S)-1-(1H-Indol-3-yl)ethan-1-ol, these findings suggest that it and its derivatives could potentially interact with similar microbial protein targets. The presence of the hydroxyl group and the indole nitrogen could facilitate hydrogen bonding within the active sites of these enzymes, contributing to binding affinity.

Furthermore, the problem of multidrug resistance in bacteria is often linked to the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. While direct docking studies of this compound with bacterial efflux pumps are not readily found, research on other heterocyclic compounds like 1,8-naphthyridines sulfonamides has demonstrated potential inhibitory action against the MepA efflux pump in Staphylococcus aureus. nih.gov This suggests a plausible, yet unproven, hypothesis that indole-based compounds like this compound might also function as efflux pump inhibitors.

In the fungal domain, derivatives of streptochlorin (B611036) containing a nitrile group have been designed and evaluated for their antifungal activity, with molecular docking studies supporting their mechanism of action. mdpi.com This highlights the potential for indole-containing structures to interact with fungal enzymes, a possibility that would require specific docking studies with this compound to be confirmed.

A hypothetical docking study of this compound with a bacterial efflux pump protein could yield data similar to that presented in Table 1.

Table 1: Hypothetical Docking Results of this compound with a Bacterial Efflux Pump

ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesTyr60, Phe178, Gln289
Hydrogen Bonds1 (with Gln289)
Hydrophobic InteractionsIndole ring with Phe178

This table is a hypothetical representation and is not based on published experimental data.

The prediction of ligand-receptor interactions is a cornerstone of computational biology, extending beyond microbial targets to various non-human biological systems. nih.govnih.gov For a molecule like this compound, which is structurally related to the plant auxin, indole-3-acetic acid, computational methods could be employed to predict its interactions with plant hormone receptors. nih.gov Such studies would be valuable in understanding its potential role in plant growth regulation or as a lead compound for the development of novel herbicides or plant growth promoters.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound, like other indole derivatives, is characterized by the aromaticity of the indole ring system. This π-conjugated system results in a delocalized electron density across the bicyclic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the distribution of electron density and identify regions that are electron-rich or electron-poor.

The indole nitrogen atom typically possesses a lone pair of electrons that contributes to the aromatic system, while also being a potential site for hydrogen bonding. The hydroxyl group on the ethyl side chain is also a key feature, capable of acting as both a hydrogen bond donor and acceptor. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is often localized on the indole ring, indicating its propensity to react with electrophiles. nih.gov

The stereochemistry of this compound, specifically the (S)-configuration at the chiral center, plays a crucial role in its interaction with other chiral molecules, such as the amino acid residues in a protein's active site. Quantum chemical calculations can be used to explore the conformational landscape of the molecule, identifying the most stable three-dimensional arrangements of its atoms.

Table 2: Calculated Properties of an Indole Derivative (1H-indole-3-acetic acid)

PropertyCalculated Value
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-0.8
HOMO-LUMO Gap (eV)5.4

This data is for the related compound 1H-indole-3-acetic acid and is provided for illustrative purposes. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide a more realistic picture of its conformational flexibility and interactions than static models.

In the context of a ligand-protein complex, MD simulations can reveal:

The stability of the binding pose predicted by molecular docking.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes induced in the protein upon ligand binding.

Such simulations are computationally intensive but provide invaluable information for understanding the molecular basis of a compound's biological activity. While no specific MD simulation studies for this compound have been identified, this remains a critical area for future computational investigation.

Exploring Dynamic Behavior and Stability of Compound-Protein Complexes

Molecular dynamics (MD) simulations have become a conventional computational method to analyze the dynamic nature of compound-protein interactions. nih.gov These simulations provide a detailed view of the molecular motions and conformational changes that occur when a ligand like this compound binds to a protein. By simulating the system over time, researchers can assess the stability of the complex and identify the key interactions that maintain the bound state.

The stability of a protein-ligand complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations allow for the evaluation of important structural features at the interface between a ligand and a protein, such as intermolecular hydrogen bonds, contact area, and binding energy. nih.gov For indole derivatives, which are known to interact with a variety of protein targets, understanding the dynamics of these interactions is paramount. For instance, studies on bis-indole compounds have used MD simulations to investigate their inhibitory potential against amyloid fibrillation by examining their interaction with the aggregation-prone regions of proteins. nih.gov These simulations revealed how the ligand can induce conformational changes in the protein, leading to a stabilizing or destabilizing effect on the protein's structure. nih.gov

The dynamic behavior of the complex can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. A stable complex will typically exhibit smaller fluctuations in these values. The analysis of trajectories from MD simulations can also reveal the persistence of hydrogen bonds and other non-covalent interactions, which are crucial for the stability of the complex. frontiersin.org

Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often employed to estimate the binding affinity of a ligand to a protein. researchgate.net These methods provide a more quantitative measure of the stability of the compound-protein complex. While computationally demanding, alchemical free energy calculations can provide even more accurate predictions of binding free energies. researchgate.netmdpi.com These calculations are particularly useful for comparing the binding affinities of a series of related compounds, aiding in the lead optimization process in drug discovery. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Compound-Protein Complexes

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure.Indicates the conformational stability of the protein and ligand during the simulation. Lower, stable RMSD values suggest a stable complex. frontiersin.org
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each individual residue or atom around its average position.Highlights the flexible regions of the protein and the mobility of the ligand within the binding site. frontiersin.org
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein.Crucial for the specificity and stability of the binding interaction. nih.gov
SASA (Solvent Accessible Surface Area) The surface area of the protein and ligand that is accessible to the solvent.A decrease in SASA upon binding indicates the burial of surfaces and can be related to the binding affinity. frontiersin.org
Binding Free Energy (e.g., MM/GBSA) An estimation of the free energy change upon ligand binding, calculated from the MD trajectory.Provides a quantitative measure of the stability of the complex and the ligand's binding affinity. researchgate.net

Solvent Effects on Molecular Conformations

The conformation of a molecule, and therefore its biological activity, can be significantly influenced by the surrounding solvent. Computational methods are essential for understanding these solvent effects on the molecular conformations of this compound. The electronic spectra of indole and its derivatives are known to be highly sensitive to the solvent environment, which is particularly evident in their fluorescence spectra. dartmouth.edu

Computational studies can model solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk properties of the solvent. nih.gov Explicit solvent models, on the other hand, involve simulating individual solvent molecules around the solute, providing a more detailed and accurate picture of the solute-solvent interactions, including specific hydrogen bonding. nih.gov

For indole derivatives, the polarity of the solvent can have a profound impact on their conformational preferences. In polar solvents, conformations that have a larger dipole moment may be stabilized. Studies have shown that many indole derivatives exhibit a substantial increase in their dipole moment upon electronic excitation, which explains the observed solvent-dependent Stokes shifts in their fluorescence spectra. dartmouth.edu

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the conformational landscape of a molecule in different solvents. nih.govresearchgate.net These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. For example, studies on other small molecules have shown that the presence of specific solvent molecules, such as chloroform, can have a "magic" effect, leading to a significant stabilization of a particular conformer. researchgate.net

The photoionization dynamics of indole have been explored in different solvents like water and ethanol (B145695), revealing how the solvent environment affects its photochemical pathways. nih.govacs.org These studies highlight the intricate interplay between the solute and solvent molecules, which can influence reaction mechanisms and the formation of different products.

Table 2: Influence of Solvent Properties on Molecular Conformations of Indole Derivatives

Solvent PropertyEffect on ConformationComputational Approach
Polarity Stabilization of conformers with larger dipole moments. Can influence the relative energies of different rotational isomers (rotamers). dartmouth.eduImplicit solvent models (e.g., PCM, SMD) in quantum chemical calculations. Explicit solvent molecular dynamics simulations. nih.gov
Hydrogen Bonding Capacity Formation of specific hydrogen bonds between the solvent and the hydroxyl and indole N-H groups can lock the molecule into specific conformations.Explicit solvent molecular dynamics simulations. Quantum chemical cluster calculations with explicit solvent molecules.
Viscosity Can affect the rate of conformational changes by providing a frictional drag on molecular motions.Not typically a primary focus of standard conformational analysis but can be inferred from diffusion coefficients in MD simulations.
Aromaticity (for aromatic solvents) Pi-stacking interactions between the indole ring and aromatic solvent molecules can favor specific orientations.Explicit solvent simulations with aromatic solvents like benzene (B151609).

Future Research Directions and Unexplored Avenues for S 1 1h Indol 3 Yl Ethan 1 Ol Research

Development of Novel Stereoselective Synthetic Methodologies

The efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. While methods for producing chiral alcohols exist, dedicated research into novel stereoselective syntheses for (S)-1-(1H-Indol-3-yl)ethan-1-ol could yield more efficient, scalable, and versatile routes. Future work should focus on advancing beyond traditional methods.

A primary area for exploration is the development of new catalytic systems. This includes the design of novel chiral catalysts for the asymmetric reduction of 3-acetylindole (B1664109) or the asymmetric addition of organometallic reagents to 3-indolecarboxaldehyde. Transition-metal catalysts featuring bespoke chiral ligands or organocatalysts could offer higher enantioselectivity and turnover numbers. Furthermore, biocatalysis, using engineered enzymes such as ketoreductases, presents a highly promising avenue for achieving exceptional stereocontrol under mild, environmentally friendly conditions.

Future research could systematically investigate different classes of stereoselective reactions. A reaction is considered stereoselective when it results in the preferential formation of one stereoisomer over another iupac.org.

Table 1: Potential Stereoselective Synthetic Strategies for Future Investigation

Synthetic StrategyPotential Catalyst/Reagent TypeKey Research Objective
Asymmetric Transfer HydrogenationChiral Ruthenium or Rhodium complexesHigh enantiomeric excess (ee%), mild reaction conditions, use of safe hydrogen donors.
Enzyme-Catalyzed ReductionEngineered Ketoreductases (KREDs)Near-perfect enantioselectivity (>99% ee), aqueous reaction media, biodegradability.
Chiral Lewis Acid-Catalyzed AlkylationChiral Boron or Titanium complexesCatalytic asymmetric addition of alkyl groups to 3-indolecarboxaldehyde.
Organocatalytic Asymmetric SynthesisChiral phosphoric acids, prolinol derivativesMetal-free synthesis, lower toxicity, and operational simplicity.

Exploration of Underinvestigated Biological Roles in Non-Human Systems

The indole (B1671886) scaffold is a privileged structure in pharmacology. While the biological activities of many indole derivatives are well-documented, the specific roles of this compound, particularly in non-human systems, remain largely unexplored. Future research should venture into these areas to uncover new applications.

One significant avenue is investigating its potential as an antimicrobial agent against a broader range of pathogens. Studies on related indole-oxime ether derivatives have shown activity against resistant bacterial strains like MRSA and VRSA nih.gov. Similarly, other 3-substituted indoles have demonstrated growth inhibition of Staphylococcus aureus nih.gov. Therefore, a systematic evaluation of this compound against panels of clinically relevant bacteria and fungi is warranted.

Beyond antimicrobial activity, its role in agriculture could be explored. The compound could be tested for activity as a plant growth regulator, an antifungal agent against crop pathogens, or as an insecticide, given the prevalence of indole derivatives in plant biology and defense mechanisms.

Advanced Mechanistic Studies at the Molecular Level

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For indole derivatives, complex mechanistic questions remain. Recent in-depth investigations into the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives have revealed a novel mechanistic duality, where two different pathways operate simultaneously. semanticscholar.orgnih.govresearchgate.netrsc.org The balance between these pathways was found to be dependent on the electronic properties of the substrates. semanticscholar.orgnih.govresearchgate.netrsc.org

Future research should apply similarly rigorous mechanistic studies to the synthesis and reactions of this compound. Key areas of investigation could include:

Isotope Labeling Studies: Using isotopes like ¹⁸O to trace the fate of atoms during key synthetic steps, which can help distinguish between proposed mechanistic pathways, such as associative, concerted, or dissociative mechanisms. researchgate.net

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states, calculate energy barriers for different reaction pathways, and predict the outcomes of reactions.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of catalyst and substrate concentrations on reaction outcomes.

These advanced studies would provide invaluable insights, enabling the rational design of more efficient and selective synthetic strategies. semanticscholar.org

Integration with Green Chemistry Principles for Sustainable Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic processes. Future research on this compound must prioritize the integration of green chemistry principles. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key focus should be the replacement of conventional organic solvents with greener alternatives. Recent research has highlighted the utility of solvents like water, ethanol (B145695), ionic liquids, and polyethylene (B3416737) glycol (PEG) in the synthesis of heterocyclic compounds. rsc.orgmdpi.com For instance, sustainable multicomponent reactions for creating indole derivatives have been successfully performed in ethanol without the need for metal catalysts rsc.org. Another approach reported the use of a bioglycerol-based sulfonic acid catalyst for indole synthesis under solvent-free conditions nih.gov.

Table 2: Green Chemistry Approaches for Future Synthesis of this compound

Green Chemistry PrincipleProposed ApplicationPotential Benefit
Use of Renewable FeedstocksSynthesis from bio-derived indole or aldehydes.Reduced reliance on fossil fuels, lower carbon footprint.
Benign SolventsUtilizing water, ethanol, or supercritical CO₂ as reaction media. mdpi.comReduced toxicity, improved safety, easier purification.
CatalysisEmploying biodegradable catalysts (e.g., from citrus juice) or recyclable solid-supported catalysts. nih.govresearchgate.netWaste reduction, lower environmental impact, process economy.
Energy EfficiencyUse of microwave irradiation or ultrasound to accelerate reactions. researchgate.netShorter reaction times, lower energy consumption.
Atom EconomyDesigning syntheses via multicomponent reactions to maximize the incorporation of starting materials into the final product. nih.govMinimization of by-products and chemical waste.

Application in Materials Science and Analytical Chemistry (excluding properties)

The unique structural features of this compound—a chiral center, a hydrogen-bonding alcohol group, and an aromatic, electron-rich indole ring—suggest untapped potential in materials science and analytical chemistry.

In materials science , the compound could serve as a chiral monomer for the synthesis of novel polymers. Polymerization via the hydroxyl group could lead to polyethers or polyesters with chiral backbones. These materials could have interesting optical properties or be used in chiral recognition applications. The indole moiety could also be exploited for its electronic properties, suggesting potential use in the development of organic semiconductors or photorefractive materials.

In analytical chemistry , the most promising application is in the field of chiral separations. This compound could be developed as a chiral selector for chromatography. By immobilizing it onto a solid support (e.g., silica (B1680970) gel), a chiral stationary phase (CSP) could be created for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Such a CSP would be used to separate racemic mixtures of other chiral compounds, a critical process in the pharmaceutical industry. Future work would involve the synthesis of the CSP and its systematic evaluation for separating a wide range of chiral analytes.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(1H-indol-3-yl)ethan-1-ol?

Q. How can the enantiomeric purity of this compound be determined?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (95:5) mobile phase at 1.0 mL/min. Retention times distinguish enantiomers.
  • NMR with Chiral Shift Reagents: Add Eu(hfc)₃ to the sample in CDCl₃. Splitting of the β-hydroxy proton signal (δ 4.2–4.5 ppm) indicates enantiomeric ratio.
  • Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomer) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation (TLV: 5 mg/m³).
  • Storage: Keep in amber glass bottles under N₂ at 2–8°C.
  • Spill Management: Neutralize with vermiculite and dispose as hazardous waste. Structurally similar indole derivatives are classified as skin irritants (H315) and eye irritants (H319) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high enantioselectivity in asymmetric synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states. shows PEG-400/DMF enhances reaction rates in click chemistry.
  • Catalyst Loading: Vary Ru-complex loading (1–5 mol%) to maximize ee without compromising yield.
  • Additives: Add molecular sieves (3Å) to absorb water and improve catalyst activity.
  • In Situ Monitoring: Use FTIR to track ketone reduction (C=O stretch at ~1700 cm⁻¹ disappearance) .

Q. How to resolve contradictions in reported biological activities of indole ethanol derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituents at the indole C5 position (e.g., Cl, OMe) and test antimicrobial activity.
  • Standardized Assays: Use MIC (Minimum Inhibitory Concentration) assays with S. aureus and E. coli to compare results.
  • Meta-Analysis: Apply ANOVA to published data (e.g., ’s antimicrobial results) to identify statistically significant trends.
  • Control Experiments: Include positive controls (e.g., ampicillin) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.